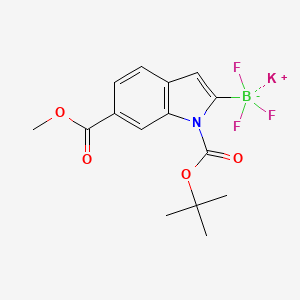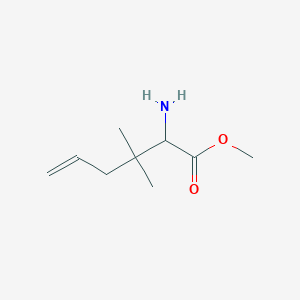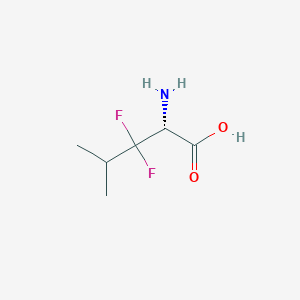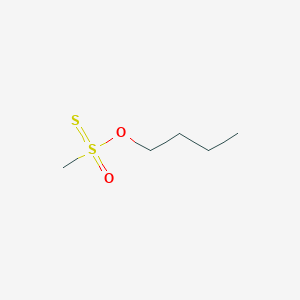
2,2-Difluoro-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1,3-dithiane is an organosulfur compound characterized by the presence of two fluorine atoms and a dithiane ring
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-dithiane can be synthesized through the fluorination of 1,3-dithiane derivatives. One common method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF₃), resulting in the formation of 1,1-difluoromethyl alkanes . The reaction proceeds efficiently with primary alkyl halides, although the yield may be lower with secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using reagents such as bromine trifluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,2-Difluoro-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to other sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学研究应用
2,2-Difluoro-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,2-Difluoro-1,3-dithiane exerts its effects involves the interaction of its fluorine atoms and sulfur-containing ring with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo various chemical transformations. These interactions and transformations are crucial for the compound’s reactivity and applications.
相似化合物的比较
1,3-Dithiane: A related compound without fluorine atoms, commonly used as a protecting group for carbonyl compounds.
2,2,4,4-Tetrafluoro-1,3-dithietane: Another fluorinated dithiane derivative with different fluorine atom positions.
Uniqueness: 2,2-Difluoro-1,3-dithiane is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties and reactivity compared to other dithiane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and other fields.
属性
分子式 |
C4H6F2S2 |
|---|---|
分子量 |
156.2 g/mol |
IUPAC 名称 |
2,2-difluoro-1,3-dithiane |
InChI |
InChI=1S/C4H6F2S2/c5-4(6)7-2-1-3-8-4/h1-3H2 |
InChI 键 |
SXVGIBCAOZBBIV-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)






![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)


![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)
